di-p-Toluoyl-L-tartaric acid

Description

Structure

3D Structure

Properties

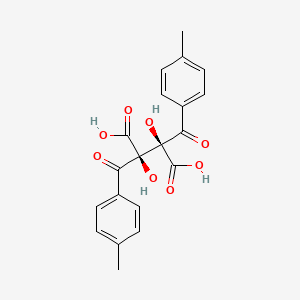

Molecular Formula |

C20H18O8 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(2S,3S)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid |

InChI |

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)15(21)19(27,17(23)24)20(28,18(25)26)16(22)14-9-5-12(2)6-10-14/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26)/t19-,20-/m0/s1 |

InChI Key |

NTOIKDYVJIWVSU-PMACEKPBSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)[C@](C(=O)O)([C@](C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Di-p-Toluoyl-L-tartaric Acid: A Comprehensive Technical Guide to its Core Applications

Introduction

Di-p-Toluoyl-L-tartaric acid (DPTTA) is a chiral organic compound extensively utilized in the fields of chemistry and pharmacology. As a derivative of L-tartaric acid, its rigid structure and well-defined stereochemistry make it an invaluable tool for the separation of enantiomers and as a chiral auxiliary in asymmetric synthesis. This technical guide provides an in-depth overview of the primary applications of this compound, with a focus on its role as a chiral resolving agent. It is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Chiral Resolution of Racemic Mixtures

The most prominent application of this compound is in the chiral resolution of racemic mixtures, particularly amines.[1][2] Enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles, making their separation a critical step in drug development.[3]

Principle of Chiral Resolution

The fundamental principle behind chiral resolution with DPTTA lies in the formation of diastereomeric salts. When a racemic mixture of a base, such as an amine, is reacted with an enantiomerically pure form of DPTTA, two diastereomeric salts are formed. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, most notably, different solubilities in a given solvent.[1] This disparity in solubility allows for their separation through fractional crystallization. One diastereomeric salt will preferentially crystallize out of the solution, while the other remains dissolved in the mother liquor.[1][3] Subsequently, the resolved enantiomers of the amine can be liberated from the separated diastereomeric salts.

The choice between L-(-)- and D-(+)-di-p-toluoyl-tartaric acid is crucial as they exhibit opposite selectivity. If the D-(+) enantiomer preferentially crystallizes with the (+)-enantiomer of a base, the L-(-) enantiomer will preferentially crystallize with the (-)-enantiomer of the same base.[1] This reciprocal relationship is a powerful tool for isolating both enantiomers of a racemic compound with high purity.[1]

Logical Workflow for Chiral Resolution

Caption: General workflow for the chiral resolution of a racemic mixture.

Quantitative Data on Chiral Resolution

The efficiency of chiral resolution is typically evaluated by the yield and the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the desired enantiomer. The following table summarizes quantitative data for the chiral resolution of various amines using di-p-toluoyl-tartaric acid.

| Racemic Compound | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric/Diastereomeric Excess | Reference |

| Tramadol | (-)-Di-p-toluoyl-L-tartaric acid | Ethanol | 47% | 97% d.e. (>99.5% after reslurry) | [4][5] |

| Tramadol | (+)-Di-p-toluoyl-D-tartaric acid | Ethanol | ~85% | 97.3% d.e. (>99% after reslurry) | [5] |

| Sitagliptin intermediate | (-)-Di-p-toluoyl-L-tartaric acid | Methanol/Isopropanol | 33% (of R-sitagliptin) | 96% e.e. | |

| Albuterol | (+)-Di-p-toluoyl-D-tartaric acid | Methanol | 38% (initial), 67% (with recycle) | 99.5% e.e. | [6] |

| Methamphetamine | (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | Methanol | - | - | [6] |

| Propranolol | (+)- and (-)-di-(p-toluoyl)tartaric acids | - | - | - | [7] |

| trans-2-benzylaminocyclohexanol | This compound / HCl | Not specified | 92% | 99.5% d.e. | [8] |

Experimental Protocols

General Protocol for Chiral Resolution of a Racemic Amine

-

Dissolution: Dissolve the racemic amine (1.0 equivalent) and this compound (0.5 to 1.0 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol, methanol) with gentle heating and stirring to obtain a clear solution.[2]

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or an ice bath can promote crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[2]

-

Isolation: Collect the precipitated crystals of the less soluble diastereomeric salt by vacuum filtration and wash them with a small amount of the cold solvent.[2]

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide (B78521) solution) to liberate the enantiomerically enriched amine.[2]

-

Extraction and Purification: Extract the liberated amine with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the purified enantiomer.[2]

Protocol for the Resolution of (±)-Tramadol with (-)-Di-p-toluoyl-L-tartaric acid

-

Preparation of Tramadol Free Base: Convert racemic Tramadol hydrochloride to its free base using an aqueous sodium hydroxide solution and extract with an organic solvent like dichloromethane. Dry the organic layer and evaporate the solvent to obtain the racemic Tramadol free base as an oil.[5]

-

Diastereomeric Salt Formation: Dissolve the racemic Tramadol free base in ethanol. In a separate flask, dissolve one molar equivalent of (-)-Di-p-toluoyl-L-tartaric acid in ethanol, with heating to approximately 70°C.[5]

-

Crystallization: Add the Tramadol solution to the hot DPTTA solution. A precipitate may form. Allow the mixture to cool gradually to 25°C and age for about 15 hours.[5]

-

Isolation and Purification: Collect the white precipitate by filtration and wash with cold ethanol. To enhance the diastereomeric purity, the salt can be reslurried in ethanol.[4][5]

-

Liberation of (-)-Tramadol: Treat the purified diastereomeric salt with a suitable base to liberate the (-)-Tramadol free base.[4]

Experimental Workflow for Tramadol Resolution

Caption: Experimental workflow for the resolution of racemic Tramadol.

Asymmetric Synthesis

This compound and its derivatives can also serve as chiral auxiliaries or ligands in asymmetric synthesis.[2][9] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.[10]

Principle of Chiral Auxiliary

Caption: Principle of a chiral auxiliary in asymmetric synthesis.

While specific, detailed examples of this compound as a chiral auxiliary in high-yield, high-selectivity reactions are not as extensively documented in readily available literature as its use as a resolving agent, its derivatives have been employed in various asymmetric transformations, including aldol (B89426) reactions and as chiral ligands in catalysis.[4]

Other Applications

Food Industry

Di-p-Toluoyl-D-tartaric acid is explored for its potential as a food additive. It can act as a preservative and antioxidant, helping to improve food quality and safety.[1][11] Its functions include chelating metal ions that can cause spoilage and inhibiting oxidation to maintain the color, flavor, and nutritional value of food products.[1] It has been shown to be effective in preserving meat, fish, dairy, and baked goods.[1] It is also used to stabilize emulsions and improve the texture of various food products.[2]

Analytical Chemistry

In analytical chemistry, di-p-Toluoyl-D-tartaric acid is used as a chiral selector in chromatography, particularly in High-Performance Liquid Chromatography (HPLC), for the separation and analysis of complex mixtures.[2] This is crucial for quality control in manufacturing and for determining the enantiomeric purity of chiral compounds.

This compound is a versatile and powerful tool in modern chemistry, with its primary and most significant application being the chiral resolution of racemic compounds, especially amines. Its ability to form diastereomeric salts with differing solubilities provides a robust and widely applicable method for obtaining enantiomerically pure substances, which is of paramount importance in the pharmaceutical industry. Furthermore, its utility extends to asymmetric synthesis as a chiral auxiliary and to other industrial applications in the food and analytical chemistry sectors. The continued exploration of its properties and applications will undoubtedly lead to further advancements in stereoselective synthesis and analysis.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy this compound | 32634-66-5 [smolecule.com]

- 5. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Resolution of (+/-)-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. nbinno.com [nbinno.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Structure and Chirality of di-p-Toluoyl-L-tartaric Acid

This technical guide provides a comprehensive overview of di-p-Toluoyl-L-tartaric acid, a prominent chiral resolving agent. The document is intended for researchers, scientists, and professionals in drug development, detailing the compound's structure, chirality, and applications in enantiomeric separation.

Molecular Structure and Chirality

This compound, also known by its IUPAC name (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, is a derivative of L-tartaric acid.[1] Its structure consists of a central butanedioic acid backbone where the hydroxyl groups at the C2 and C3 positions are esterified with p-toluoyl groups. The inherent chirality of the L-tartaric acid backbone is preserved in this derivative, making it a valuable tool in stereochemistry.[2]

The chirality of the molecule is defined by the stereochemistry at its two chiral centers, C2 and C3. In accordance with the Cahn-Ingold-Prelog (CIP) priority rules, both chiral centers in the L-isomer possess the (R) configuration. Therefore, the full stereochemical descriptor for this compound is (2R,3R).

Caption: Molecular structure of (2R,3R)-di-p-Toluoyl-L-tartaric acid.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are critical for its application as a chiral resolving agent, influencing its solubility and the crystallization of its diastereomeric salts.

| Property | Value | Reference |

| IUPAC Name | (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid | [1] |

| CAS Number | 32634-66-5 | [1][3] |

| Molecular Formula | C₂₀H₁₈O₈ | [1] |

| Molecular Weight | 386.35 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [3][5] |

| Melting Point | 169-171 °C | |

| Optical Rotation [α]20/D | -138° (c=1 in ethanol) | |

| Solubility | Soluble in methanol, ethanol, and acetone; sparingly soluble in water. | [5][6] |

Principle of Chiral Resolution

This compound is a highly effective chiral resolving agent, primarily used for the separation of racemic mixtures of basic compounds, such as amines.[2][5] The principle behind its resolving power lies in the formation of diastereomeric salts.

When a racemic mixture of a base (containing both R and S enantiomers) is reacted with the enantiomerically pure this compound, two diastereomeric salts are formed:

-

(R)-Base · (2R,3R)-di-p-Toluoyl-L-tartaric acid

-

(S)-Base · (2R,3R)-di-p-Toluoyl-L-tartaric acid

These diastereomers are not mirror images of each other and, consequently, have different physical properties, most notably different solubilities in a given solvent.[2][7] This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved.[7] After separation, the desired enantiomer of the base can be recovered by treating the isolated diastereomeric salt with a base to break the salt, which also allows for the recovery of the resolving agent.[2]

Experimental Protocol: Resolution of a Racemic Amine

The following is a general experimental protocol for the chiral resolution of a racemic amine using this compound. This protocol can be adapted for specific amines by optimizing the solvent and crystallization conditions.

Materials:

-

Racemic amine

-

(-)-Di-p-Toluoyl-L-tartaric acid

-

Suitable solvent (e.g., methanol, ethanol)

-

Base (e.g., NaOH, NaHCO₃) for liberation of the free amine

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic amine (1.0 equivalent) and (-)-di-p-Toluoyl-L-tartaric acid (0.5-1.0 equivalent) in a minimal amount of a suitable solvent, with gentle heating if necessary, to obtain a clear solution.[7]

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.[7] Seeding with a small crystal of the desired diastereomeric salt can facilitate this process.

-

For further crystallization, the mixture can be cooled in an ice bath or refrigerator.[7]

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Dissolve the isolated diastereomeric salt in water.

-

Add an aqueous solution of a base (e.g., NaOH) to raise the pH and liberate the free amine.

-

Extract the free amine with an organic solvent.

-

Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

-

-

Recovery of the Resolving Agent:

-

The aqueous layer from the extraction can be acidified to precipitate the this compound, which can then be collected by filtration, dried, and reused.

-

Caption: Experimental workflow for the chiral resolution of a racemic amine.

Applications

This compound is a versatile and widely used chiral resolving agent in both academic research and industrial processes. Its primary applications include:

-

Pharmaceutical Industry: It is crucial for the separation of enantiomers of active pharmaceutical ingredients (APIs), as different enantiomers of a drug can have significantly different pharmacological activities and toxicological profiles.[7][8] Examples of drugs resolved using derivatives of toluoyl-tartaric acid include Albuterol and Tramadol.[8]

-

Asymmetric Synthesis: It can be used as a chiral auxiliary to introduce stereocenters into a molecule with high stereoselectivity.[2][9]

-

Fine Chemicals and Agrochemicals: The synthesis of various specialty chemicals and agrochemicals often requires enantiomerically pure compounds to ensure their efficacy and safety, where this resolving agent plays a key role.[9]

References

- 1. (-)-Di-p-toluoyl-L-tartaric acid | C20H18O8 | CID 3037000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+)-Di-p-toluoyl-D-tartaric Acid | 32634-66-5 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Di Para Toluoyl L Tartaric Acid Anhydrous Manufacturer in Padra, Gujarat [kaivalchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. leapchem.com [leapchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

Mechanism of Chiral Recognition by L-Di-p-toluoyltartaric Acid (L-DTTA): A Technical Guide

Abstract

Chiral resolution is a cornerstone of modern pharmaceutical and fine chemical development, where the separation of enantiomers is often a regulatory and functional necessity. L-Di-p-toluoyltartaric acid (L-DTTA), a derivative of L-tartaric acid, stands as a highly effective and widely utilized chiral resolving agent. Its efficacy stems from the fundamental principle of forming diastereomeric salts with racemic compounds, particularly amines, which possess differing physicochemical properties. These differences, most notably in solubility, allow for efficient separation via fractional crystallization. This technical guide provides an in-depth exploration of the core mechanisms of chiral recognition by L-DTTA, detailing the structural basis of this discrimination, summarizing quantitative data from various resolutions, and providing standardized experimental protocols. The content is tailored for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral molecules.

The Core Mechanism: Diastereomeric Salt Formation

The primary mechanism by which L-DTTA resolves a racemic mixture is through the formation of diastereomeric salts.[1][2] Enantiomers of a chiral molecule have identical physical properties, making their direct separation challenging.[2][3][4] However, when a racemic mixture, such as a (+/-)-amine, is reacted with an enantiomerically pure resolving agent like L-DTTA, two distinct diastereomeric salts are formed: [(+)-amine][L-DTTA] and [(-)-amine][L-DTTA].[1]

These diastereomers are not mirror images and consequently exhibit different physical properties, including melting points, boiling points, and, most critically for this technique, solubility in a given solvent system.[1][4][5] This disparity in solubility allows one diastereomeric salt to preferentially crystallize from the solution while the other remains in the mother liquor.[1] This process of fractional crystallization is the foundation of the resolution. Following separation, the desired enantiomer of the amine can be recovered, or liberated, from the isolated diastereomeric salt, often by treatment with a base.[5][6]

A crucial aspect of using DTTA is the reciprocal relationship between its enantiomers. If L-(-)-DTTA preferentially crystallizes with the (-)-enantiomer of a specific base, then D-(+)-DTTA will preferentially crystallize with the (+)-enantiomer of that same base, providing a powerful tool for isolating either target enantiomer with high purity.[1]

References

A Comprehensive Technical Guide to the Physical Properties of Di-p-Toluoyl-L-tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of di-p-Toluoyl-L-tartaric acid (DTTA), a vital chiral resolving agent in the pharmaceutical and chemical industries. This document compiles essential data, outlines detailed experimental protocols for property determination, and presents a logical workflow for these procedures.

Core Physical and Chemical Properties

This compound is a white to off-white or yellow crystalline powder.[1][2][3][4] It is a chiral dicarboxylic acid derivative widely utilized in asymmetric synthesis and the separation of enantiomers.[1][5]

| Property | Value | References |

| Molecular Formula | C₂₀H₁₈O₈ | [1][2][3] |

| Molecular Weight | 386.35 g/mol | [1][2][6] |

| CAS Number | 32634-66-5 | [1][2][3] |

| Appearance | White to off-white or yellow crystalline powder | [1][2][3][4] |

| Melting Point | 165-172 °C | [1][6] |

| 169-171 °C (lit.) | [2][7][8][9][10] | |

| 167-172 °C | [6] | |

| Purity | ≥ 98.0% (HPLC) | [6][11] |

Solubility Profile

The solubility of a compound is a critical parameter in its application, particularly in reaction chemistry and purification processes. This compound exhibits varied solubility across different solvents.

| Solvent | Solubility | References |

| Water | Soluble/Insoluble (Conflicting reports) | [2][3][4][7] |

| Methanol | Slightly Soluble / Soluble in 20% Methanol | [2][4][8][12] |

| Ethanol (B145695) | Slightly Soluble | [2][4][8] |

| Chloroform | Slightly Soluble | [2][4][8] |

| Acetone | Readily Soluble | [5][13] |

| DMSO | 100 mg/mL (258.83 mM) | [14] |

| Nonpolar Solvents | Limited Solubility | [5] |

Optical Properties

As a chiral molecule, the optical rotation of this compound is a defining characteristic, crucial for its role in enantiomeric resolution.

| Parameter | Value | Conditions | References |

| Specific Optical Rotation | -139 ± 3º | c=1% in Methanol, at 20°C | [1] |

| -142º | c=10 in Ethanol | [2][8] | |

| -139º | c=1 in Ethanol | [2][8] | |

| -138º | c=1 in Ethanol, at 20°C | [9][10] | |

| -136° to -143°C | c=1 in Ethanol | [13] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physical properties. The following sections outline standard laboratory procedures.

Melting Point Determination

The melting point of an organic solid is a key indicator of its purity.[15][16] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities tend to depress and broaden this range.[15][16]

Methodology (Capillary Method using a Mel-Temp Apparatus):

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[16][17] The tube is then sealed at one end.[18]

-

Apparatus Setup: The capillary tube is placed into the heating block of a Mel-Temp apparatus, adjacent to a calibrated thermometer.[15]

-

Heating: The sample is heated rapidly to determine an approximate melting point.[15] Subsequently, a fresh sample is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.[15][16]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range constitutes the melting point.[15][16]

-

Replicates: The determination should be repeated at least twice to ensure consistency.[15]

Solubility Determination

Understanding a compound's solubility in various solvents is fundamental for its use in synthesis, extraction, and purification.[19][20]

Methodology:

-

Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed into a series of small test tubes.[19]

-

Solvent Addition: A measured volume of the desired solvent (e.g., 0.75 mL of water, ethanol, etc.) is added to each test tube in portions.[19]

-

Mixing: After each addition, the test tube is vigorously shaken for a set period (e.g., 60 seconds) to facilitate dissolution.[19][20]

-

Observation: The solubility is observed and recorded. A compound is considered soluble if it dissolves completely.[20] If insoluble, further tests in acidic or basic solutions can be performed to identify functional groups.[19][21]

-

Classification: The solubility behavior helps classify the compound based on its polarity and the presence of acidic or basic functional groups.[19][21]

Optical Rotation Measurement

A polarimeter is used to measure the extent to which a chiral compound rotates plane-polarized light.[22][23]

Methodology:

-

Solution Preparation: A solution of this compound is prepared by dissolving a precisely weighed sample in a specific volume of a designated solvent (e.g., ethanol or methanol) to a known concentration (c, in g/mL).[23][24]

-

Instrument Calibration: The polarimeter is turned on and allowed to warm up.[23] A blank sample containing only the pure solvent is placed in the polarimeter cell, and the instrument is zeroed.[23][25]

-

Sample Measurement: The polarimeter cell is rinsed and filled with the prepared sample solution, ensuring no air bubbles are present.[23][25] The cell is placed in the instrument, and the observed optical rotation (α) in degrees is measured.[23][25] The temperature and the wavelength of the light source (typically the sodium D-line) are also recorded.[25]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l * c), where 'l' is the path length of the cell in decimeters (dm).[22][24]

Workflow and Data Relationships

The determination of the physical properties of this compound follows a logical progression, with each property providing valuable information for subsequent applications.

Caption: Experimental workflow for characterizing this compound.

Spectroscopic Data

While detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and FTIR spectra are available for this compound, access to the full datasets often requires subscription to specialized databases.[26][27][28] These techniques are invaluable for confirming the chemical structure and purity of the compound.

This guide provides a foundational understanding of the key physical properties of this compound, equipping researchers and professionals with the necessary data and methodologies for its effective application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 32634-66-5 CAS MSDS ((-)-Di-p-toluoyl-L-tartaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. (-)-Di-p-toluoyl-L-tartaric acid(32634-66-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Di Para Toluoyl L Tartaric Acid Anhydrous Manufacturer in Padra, Gujarat [kaivalchem.com]

- 7. (-)-Di-p-toluoyl-L-tartaric acid 32634-66-5 [mingyuanchemical.com]

- 8. (-)-Di-p-toluoyl-L-tartaric acid CAS#: 32634-66-5 [m.chemicalbook.com]

- 9. (-)-O,O -Di-p-toluoyl- L -tartaric acid 97 32634-66-5 [sigmaaldrich.com]

- 10. (-)-Di-p-toluoyl-L-tartaric acid | 32634-66-5 [chemicalbook.com]

- 11. (-)-Di-p-toluoyl-L-tartaric Acid | 32634-66-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. zephyrsynthesis.com [zephyrsynthesis.com]

- 13. leapchem.com [leapchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 17. byjus.com [byjus.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. chem.ws [chem.ws]

- 21. scribd.com [scribd.com]

- 22. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 23. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. m.youtube.com [m.youtube.com]

- 26. dev.spectrabase.com [dev.spectrabase.com]

- 27. (-)-Di-p-toluoyl-L-tartaric acid(32634-66-5) 1H NMR spectrum [chemicalbook.com]

- 28. dev.spectrabase.com [dev.spectrabase.com]

Navigating the Solubility Landscape of Di-p-Toluoyl-L-tartaric Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Di-p-Toluoyl-L-tartaric acid (DTTA) is a cornerstone chiral resolving agent, pivotal in the separation of enantiomers across the pharmaceutical and fine chemical industries. Its efficacy is intrinsically linked to its solubility characteristics in various organic solvents, which dictates the efficiency of diastereomeric salt crystallization. This technical guide provides a comprehensive overview of the solubility of DTTA, presenting available data and outlining experimental protocols for its determination to aid in the optimization of chiral resolution processes.

Understanding Solubility: The Key to Effective Chiral Resolution

The fundamental principle behind chiral resolution using DTTA lies in the differential solubility of the diastereomeric salts formed between the chiral resolving agent and the enantiomers of a racemic compound. The less soluble diastereomer preferentially crystallizes from the solution, allowing for the separation and subsequent isolation of the desired enantiomer. Consequently, a thorough understanding of the solubility of DTTA in a range of organic solvents is paramount for selecting the optimal solvent system for a given resolution.

While specific quantitative solubility data for this compound is not extensively published in readily accessible literature, qualitative descriptions consistently indicate that it is more readily soluble in polar organic solvents. It has been reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol, and insoluble in water.

Quantitative Solubility Data of L-tartaric Acid

As a reference point, the following table summarizes the quantitative solubility of the parent compound, L-tartaric acid, in various organic solvents at different temperatures. This data can provide valuable initial guidance for solvent screening when working with its derivative, DTTA.

| Organic Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Methanol | 20 | 58.5 |

| 30 | 66.5 | |

| 40 | 75.0 | |

| Ethanol | 20 | 20.4 |

| 30 | 25.8 | |

| 40 | 32.0 | |

| Acetone | 20 | 1.8 |

| 30 | 2.5 | |

| 40 | 3.5 | |

| Ethyl Acetate | 20 | 0.8 |

| 30 | 1.2 | |

| 40 | 1.7 |

Note: This data is for L-tartaric acid and should be used as an estimation for this compound.

Experimental Protocol for Solubility Determination

A precise determination of DTTA solubility in specific solvents is crucial for process development and optimization. A general gravimetric method for determining solubility is outlined below.

Figure 1. A generalized workflow for determining the solubility of this compound in an organic solvent.

Methodology:

-

Temperature Control: A jacketed glass vessel is used to maintain a constant temperature of the solvent, controlled by a circulating water bath.

-

Equilibration: A known volume of the selected organic solvent is placed in the vessel. An excess amount of this compound is added to the solvent. The mixture is agitated using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal: After stirring, the agitation is stopped, and the undissolved solid is allowed to settle. A filtered sample of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation.

-

Solvent Evaporation: The withdrawn sample is accurately weighed and then transferred to a pre-weighed vial. The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per unit mass or volume of the solvent.

Logical Pathway for Solvent Selection in Chiral Resolution

The selection of an appropriate solvent is a critical step in a successful chiral resolution. The following diagram illustrates the logical considerations for this process.

Figure 2. A decision-making diagram for selecting an optimal solvent system for chiral resolution using this compound.

This guide provides a foundational understanding of the solubility of this compound and its importance in chiral resolution. While comprehensive quantitative data remains a gap in the literature, the provided information on the parent compound and the detailed experimental protocol will empower researchers to systematically determine the necessary solubility parameters for their specific applications, leading to more efficient and successful enantiomeric separations.

synthesis of di-p-Toluoyl-L-tartaric acid from L-tartaric acid

An In-depth Technical Guide to the Synthesis of Di-p-Toluoyl-L-tartaric Acid from L-Tartaric Acid

Introduction

This compound (L-DTTA) is a chiral carboxylic acid derivative widely utilized as a chiral resolving agent in the pharmaceutical and chemical industries.[1] Its efficacy lies in its ability to form diastereomeric salts with racemic mixtures of basic compounds, particularly amines, which can then be separated based on their differing solubilities.[1] This allows for the isolation of specific enantiomers, a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthesis of L-DTTA from L-tartaric acid, detailing the reaction mechanism, experimental protocols, and key process parameters.

Synthesis Overview and Reaction Mechanism

The most prevalent method for synthesizing this compound is the esterification of the two hydroxyl groups of L-tartaric acid with p-toluoyl chloride.[1][2] The reaction typically proceeds in two main stages:

-

Esterification to form the Anhydride (B1165640) Intermediate: L-tartaric acid is reacted with at least two equivalents of p-toluoyl chloride in a suitable solvent, such as toluene (B28343).[2][3] This step is often catalyzed by substances like copper sulfate (B86663) or facilitated by an in-situ generation of the acid chloride from p-toluic acid and thionyl chloride.[2][3][4] This reaction forms the intermediate, di-p-toluoyl-L-tartaric anhydride.[3][5]

-

Hydrolysis to the Final Product: The resulting anhydride is then hydrolyzed by the addition of water, which opens the anhydride ring to yield the final this compound.[3][5] The product is then isolated through crystallization, filtration, and drying.

An alternative approach involves preparing p-toluoyl chloride from p-toluic acid and thionyl chloride first, and then reacting it with L-tartaric acid.[4]

Core Reaction Pathway

Caption: Reaction pathway for the synthesis of L-DTTA.

Experimental Protocols

Below are detailed experimental procedures derived from established synthesis methods.

Protocol 1: Two-Step Synthesis via Anhydride Intermediate

This protocol is based on a method using L-tartaric acid and p-toluoyl chloride with a catalyst.[3][6]

Step 1: Esterification to Di-p-toluoyl-L-tartaric Anhydride

-

Charge a reaction vessel with L-tartaric acid (1 part by weight) and toluene (approx. 1.18 parts by volume, e.g., 1L per 0.75kg of tartaric acid).[3]

-

Begin agitation (500-3000 r/min).[3]

-

Add a catalytic amount of copper sulfate (0.001-0.1 parts by weight).[3]

-

Slowly add p-toluoyl chloride (1-3 parts by weight) to the mixture at a rate of 1-10 mL/min.[3]

-

After the addition is complete, continue the reaction under reflux for approximately 6 hours.[3][6]

-

Cool the reaction mixture to 20°C and separate the solid product, di-p-toluoyl-L-tartaric anhydride, via centrifugation or vacuum filtration.[6]

-

Wash the solid with toluene to remove impurities.[6]

Step 2: Hydrolysis to this compound

-

Transfer the obtained anhydride (1 part by weight) to a clean reaction vessel.[5][6]

-

Add water (approx. 1 part by weight) and a small amount of toluene (approx. 0.1 parts by weight).[5]

-

Heat the mixture to 90-100°C and maintain reflux for 5-6 hours to ensure complete hydrolysis.[5][6]

-

After hydrolysis, cool the mixture to initiate crystallization. Seeding with a few crystals of the final product at around 60-65°C can promote controlled crystallization.[5]

-

Continue cooling to room temperature to maximize the precipitation of the product.[5][6]

-

Collect the crystalline product by filtration, wash with cold deionized water, and dry in a vacuum oven at 50-60°C until a constant weight is achieved.[6][7]

Protocol 2: In-Situ Generation of p-Toluoyl Chloride

This method generates the acylating agent within the reaction mixture.[4]

-

Add p-toluic acid (100g), toluene (200g), and N,N-Dimethylformamide (DMF, 2g) as a catalyst to a flask equipped with a reflux condenser.[4]

-

Add thionyl chloride (120g) dropwise.

-

Heat the mixture to reflux for 4 hours to form p-toluoyl chloride.[4]

-

To this reaction mixture, add L-tartaric acid (65g-70g) and continue to reflux for an additional 2-4 hours.[4]

-

After the reaction, cool the mixture to room temperature.

-

Neutralize the mixture with an alkali solution (e.g., sodium hydroxide (B78521) solution).[4]

-

Heat to reflux for approximately 1 hour, then cool to below 20°C to crystallize the product.[4]

-

Filter the crystals, wash twice with the reaction solvent, and dry to obtain the final product.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various reported syntheses.

| Parameter | Protocol 1 (Anhydride Route)[3][5][6] | Protocol 2 (In-Situ Route)[4] |

| Reactants | L-Tartaric Acid, p-Toluoyl Chloride | p-Toluic Acid, Thionyl Chloride, L-Tartaric Acid |

| Catalyst | Copper Sulfate | DMF |

| Solvent | Toluene | Toluene |

| Esterification Temp. | Reflux | Reflux |

| Esterification Time | ~6 hours | ~4 hours (for acid chloride) + 2-4 hours (reaction) |

| Hydrolysis Temp. | 90-100°C (Reflux) | N/A (Hydrolysis occurs during workup) |

| Hydrolysis Time | 5-6 hours | ~1 hour (post-neutralization reflux) |

| Reported Yield | >95% (process yield)[3], 96.1%[5] | 85-87%[4][6] |

General Experimental Workflow

The overall process, from initial reaction to final product purification, follows a logical sequence of chemical and physical separation steps.

Caption: Generalized workflow for the synthesis of L-DTTA.

Purification

For applications requiring very high purity, the crude product can be further purified by recrystallization. A common solvent system for this is a mixture of toluene and acetone.[6] The crude product is dissolved in the heated solvent mixture, followed by cooling to induce crystallization, filtration of the pure crystals, and drying.

Conclusion

The synthesis of this compound from L-tartaric acid is a well-established and efficient process. The primary route involves the formation of a di-p-toluoyl-L-tartaric anhydride intermediate, which is subsequently hydrolyzed to yield the desired product. By carefully controlling reaction parameters such as temperature, time, and reactant stoichiometry, high yields of over 95% can be achieved.[3] The choice between using p-toluoyl chloride directly or generating it in situ offers flexibility depending on the availability of starting materials and desired process simplicity. The resulting L-DTTA is a valuable tool for chiral separations, playing a crucial role in modern synthetic chemistry and drug development.

References

- 1. Page loading... [guidechem.com]

- 2. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]

- 3. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]

- 4. CN101717333A - Preparation method of (-)-di(p-toluoyl)tartaric acid - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

A Legacy of Chirality: The Enduring Role of Tartaric Acid and Its Derivatives in Enantiomeric Resolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ability to isolate single enantiomers from a racemic mixture, a process known as chiral resolution, is a cornerstone of modern chemistry and pharmaceutical development. Long before the advent of sophisticated asymmetric synthesis or chiral chromatography, the humble tartaric acid, a naturally occurring dicarboxylic acid found in grapes, played a pivotal role in the very discovery of molecular chirality and continues to be a workhorse for enantiomeric separation. This technical guide delves into the rich history of tartaric acid and its derivatives as resolving agents, presenting key quantitative data, detailed experimental protocols, and a logical framework for their application.

From Pasteur's Foundational Discovery to Modern Resolving Agents: A Historical Perspective

The story of tartaric acid in chiral resolution is inextricably linked with Louis Pasteur's groundbreaking work in the mid-19th century. In 1848, Pasteur, through meticulous observation and manual separation of sodium ammonium (B1175870) tartrate crystals, demonstrated that a racemic mixture is composed of non-superimposable mirror-image molecules, which he termed "dissymmetry."[1][2] This seminal discovery not only laid the foundation for stereochemistry but also introduced the first-ever example of chiral resolution.[3][4]

While Pasteur's mechanical separation was a landmark achievement, it is not a universally applicable method. The true potential of tartaric acid was unlocked with the development of chemical resolution via diastereomeric salt formation. This technique, also pioneered by Pasteur in 1853, relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers.[5] These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[6][7]

Over the decades, the repertoire of tartaric acid-based resolving agents has expanded significantly. While tartaric acid itself remains effective for many applications, its derivatives, such as O,O'-dibenzoyl-L-tartaric acid (DBTA) and di-p-toluoyl-D-tartaric acid (DPTTA), often provide superior performance in terms of selectivity and the crystallinity of the resulting diastereomeric salts.[4][8] These derivatives, with their bulkier aromatic groups, can enhance the steric and electronic interactions within the diastereomeric salt, leading to greater differences in solubility and more efficient separation.[9]

The selection of the optimal tartaric acid derivative and the reaction conditions, however, can often be a matter of empirical investigation, as subtle changes in the substrate, solvent, and temperature can have a profound impact on the resolution efficiency.[10]

Performance of Tartaric Acid Derivatives in Chiral Resolution: A Quantitative Overview

The efficacy of a chiral resolution is primarily assessed by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following tables summarize the performance of various tartaric acid derivatives in the resolution of different racemic compounds, providing a comparative snapshot of their capabilities.

| Resolving Agent | Racemic Compound | Solvent(s) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference(s) |

| (+)-Tartaric Acid | (R,S)-Amlodipine | Acetone/Thiourea | High (F=0.69)¹ | High | [1][11] |

| (R,R)-Tartaric Acid | (R,S)-1-Phenylpropan-1-amine | Ethanol | <60 | - | [1] |

| (S,S)-Tartaric Acid | Racemic 1-methyl-2-phenylethylamine | Isopropanol | ~90 | ~90 | [1] |

| (-)-Tartaric Acid | Racemic Methamphetamine | Methanol | - | - | [3] |

| (+)-Tartaric Acid | (R,S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | - | - | >85 | [12] |

¹F represents the resolution efficiency.

| Resolving Agent Derivative | Racemic Compound | Solvent(s) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference(s) |

| O,O'-Dibenzoyl-D-tartaric acid (DBTA) | (R,S)-Tamsulosine Intermediate | Water/Methanol | Good | - | [1] |

| Sodium salt of (S,S)-DBTA | Aminodiol | Water | - | 97.7 (after 1h) | [2] |

| (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) | Racemic Amine | - | - | - | [3] |

| (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | Racemic Methamphetamine | Methanol | 79.6 (optical purity) | - | [13] |

| O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate (DBTA) | N-methylamphetamine | Supercritical CO₂ | 42 (raffinate) | 82 (raffinate) | [14] |

| O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | N-methylamphetamine | Supercritical CO₂ | - | 57.9 | [4] |

| di-p-toluoyl-D-tartrate salt | Racemic Albuterol | - | 38 (R-enantiomer) | 99.5 (after processing) | [15] |

| (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) | DL-leucine (B559552) | - | - | 91.20 | [16] |

Key Experimental Protocols

The following sections provide detailed methodologies for cornerstone experiments in the history and application of tartaric acid derivatives for chiral resolution.

Pasteur's Manual Resolution of Sodium Ammonium Tartrate

This protocol outlines the historical experiment that led to the discovery of molecular chirality.

Materials:

-

Racemic sodium ammonium tartrate

-

Water

-

Microscope

-

Tweezers

Procedure:

-

Prepare a concentrated aqueous solution of racemic sodium ammonium tartrate.

-

Allow the solution to crystallize slowly at a temperature below 28 °C.[2]

-

Carefully observe the resulting crystals under a microscope. Two distinct types of crystals, which are non-superimposable mirror images of each other (hemihedral), will be visible.[1]

-

Using a pair of fine tweezers, manually separate the two types of crystals into two distinct piles.[2]

-

Prepare separate aqueous solutions of the crystals from each pile.

-

Analyze the optical activity of each solution using a polarimeter. One solution will rotate plane-polarized light to the right (dextrorotatory), while the other will rotate it to the left (levorotatory) by an equal magnitude.[1]

Generalized Protocol for Diastereomeric Salt Resolution of a Racemic Amine

This protocol provides a general workflow for the resolution of a racemic amine using an enantiomerically pure tartaric acid derivative.

Materials:

-

Racemic amine

-

Enantiomerically pure tartaric acid or a derivative (e.g., (+)-tartaric acid, (+)-DPTTA)

-

Suitable solvent (e.g., methanol, ethanol, isopropanol)

-

Base (e.g., NaOH solution)

-

Organic extraction solvent (e.g., diethyl ether, dichloromethane)

-

Anhydrous drying agent (e.g., Na₂SO₄)

-

Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel)

-

Heating apparatus (hot plate or water bath)

-

Cooling apparatus (ice bath or refrigerator)

-

Rotary evaporator

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable solvent, with gentle heating if necessary.[3]

-

In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same solvent.[3]

-

Slowly add the solution of the resolving agent to the amine solution with stirring. An exothermic reaction may be observed.[12]

-

-

Crystallization:

-

Allow the resulting solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.[3]

-

For enhanced crystallization, the flask can be placed in a refrigerator or an ice bath.[3] Seeding with a small crystal of the desired diastereomer can also promote crystallization.[1]

-

-

Isolation of the Diastereomeric Salt:

-

Liberation of the Enantiomerically Enriched Amine:

-

Work-up:

-

Analysis:

-

Determine the yield of the resolved amine.

-

Determine the enantiomeric excess (e.e.) using a suitable analytical technique, such as chiral HPLC or by measuring the specific optical rotation.[3]

-

Visualizing the Logic and Workflow

The following diagrams, generated using the DOT language, illustrate the historical progression of tartaric acid-based resolving agents and the general workflow of a diastereomeric salt resolution.

Conclusion

From its serendipitous role in the discovery of chirality to its continued use in industrial-scale resolutions, tartaric acid and its derivatives have an unparalleled legacy in the field of stereochemistry. The principles established by Pasteur over a century and a half ago remain fundamental to the practical separation of enantiomers. This guide provides a foundation for understanding the historical context, quantitative performance, and practical application of these remarkable resolving agents. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of these classical techniques is not just a lesson in history, but a valuable tool in the modern quest for enantiomerically pure compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 9. benchchem.com [benchchem.com]

- 10. Sciencemadness Discussion Board - Selecting chiral acids for resolution of amines. - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. HU212667B - Process for optical resolution of metamphetamine - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

The Art and Science of Separation: A Technical Guide to Diastereomeric Salt Formation

For Researchers, Scientists, and Drug Development Professionals

In the world of pharmaceuticals and fine chemicals, the ability to isolate a single enantiomer from a racemic mixture is paramount. Diastereomeric salt formation stands as a classical, robust, and scalable technique for achieving this critical separation. This in-depth technical guide delves into the fundamental principles governing this process, offering a comprehensive resource for researchers, scientists, and drug development professionals. From the thermodynamic and kinetic underpinnings to detailed experimental protocols and data analysis, this guide provides the core knowledge required to successfully design, execute, and optimize a diastereomeric salt resolution.

Core Principles: The Foundation of Separation

The resolution of enantiomers via diastereomeric salt formation hinges on a simple yet elegant principle: while enantiomers possess identical physical properties, diastereomers do not. By reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent, a pair of diastereomeric salts is formed.[1][2] These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation through fractional crystallization.[]

The overall process can be broken down into three key stages:

-

Salt Formation: A racemic mixture (e.g., a racemic acid or amine) is reacted with a single enantiomer of a chiral resolving agent (a chiral base or acid, respectively) to form a mixture of two diastereomeric salts.[2]

-

Fractional Crystallization: Due to their different solubilities in a given solvent, one diastereomeric salt will preferentially crystallize out of the solution, leaving the other diastereomer enriched in the mother liquor.[]

-

Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with an acid or base to break the salt bond, yielding the desired pure enantiomer and regenerating the resolving agent.[4]

Thermodynamics and Kinetics: The Driving Forces

The success of a diastereomeric salt resolution is governed by both thermodynamic and kinetic factors.

Thermodynamics dictates the equilibrium state of the system, primarily the difference in solubility between the two diastereomeric salts. This solubility difference is a consequence of the different crystal lattice energies of the two diastereomers. A larger difference in solubility generally leads to a more efficient separation. Phase diagrams, particularly ternary phase diagrams (racemate-resolving agent-solvent), are powerful tools for understanding the thermodynamic landscape of a resolution and identifying the optimal conditions for selective crystallization.

Kinetics pertains to the rate at which the crystallization process occurs. In some cases, the less soluble diastereomer may also be the one that crystallizes faster (kinetic resolution). However, in many instances, the system is allowed to reach thermodynamic equilibrium to maximize the yield and purity of the desired diastereomer. Factors such as supersaturation, cooling rate, and agitation play a crucial role in controlling the kinetics of nucleation and crystal growth.[5]

Key Components: Resolving Agents and Solvents

The judicious selection of the resolving agent and the crystallization solvent is the most critical aspect of developing a successful diastereomeric salt resolution.

The Resolving Agent: The Key to Discrimination

A suitable resolving agent should:

-

Be readily available in high enantiomeric purity.

-

Form crystalline salts with the racemate.

-

Lead to a significant difference in the solubility of the resulting diastereomeric salts.

-

Be easily recoverable after the resolution.[2]

The choice of resolving agent is often empirical and requires screening a variety of candidates. Common classes of resolving agents include chiral carboxylic acids for resolving racemic amines, and chiral amines for resolving racemic carboxylic acids.

| Resolving Agent Class | Examples | Typically Used to Resolve |

| Chiral Carboxylic Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid, (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) | Racemic Amines |

| Chiral Amines | (+)-Cinchonine, (-)-Brucine, (R)-(+)-1-Phenylethylamine, (1R,2S)-(-)-Ephedrine | Racemic Carboxylic Acids |

| Chiral Alcohols | (-)-Menthol (after derivatization) | Racemic Acids (via ester formation) |

| Other | (1S)-(+)-10-Camphorsulfonic acid | Racemic Bases |

This table provides a general guideline; the effectiveness of a resolving agent is highly substrate-dependent.

The Solvent: The Medium for Separation

The solvent plays a multifaceted role in diastereomeric salt resolution:

-

Solubility Differential: The primary function of the solvent is to maximize the solubility difference between the two diastereomeric salts.[6]

-

Crystal Habit: The solvent can influence the shape and size of the crystals, which can impact filtration and washing efficiency.

-

Nucleation and Growth: The solvent affects the rates of nucleation and crystal growth.

A systematic screening of different solvents and solvent mixtures is essential to identify the optimal conditions for crystallization.

Experimental Protocols: From Screening to Scale-Up

A successful diastereomeric salt resolution typically involves a systematic experimental approach, starting with small-scale screening and progressing to larger-scale preparative resolution.

Protocol for Screening of Resolving Agents and Solvents

This protocol outlines a general procedure for the initial screening to identify a promising resolving agent and solvent system.

Materials:

-

Racemic compound

-

A selection of chiral resolving agents (see Table 1)

-

A variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

-

Multi-well plate (e.g., 96-well plate) or small vials

-

Heating and stirring capabilities

-

Analytical equipment for determining enantiomeric excess (e.g., Chiral HPLC)

Procedure:

-

Stock Solution Preparation: Prepare stock solutions of the racemic compound and each resolving agent at a known molar concentration in a suitable solvent (e.g., methanol).

-

Salt Formation: In each well or vial, combine a specific volume of the racemic compound stock solution with an equimolar amount of a resolving agent stock solution.

-

Solvent Evaporation: Gently evaporate the solvent from the wells/vials to obtain the dry diastereomeric salt mixture.

-

Crystallization Screening: To each well/vial containing the dried salts, add a different crystallization solvent or solvent mixture.

-

Induce Crystallization: Seal the plate/vials and subject them to a controlled temperature profile (e.g., heating to dissolve the salts followed by slow cooling) to induce crystallization.

-

Analysis:

-

Visually inspect the wells/vials for the presence of crystalline material.

-

Carefully isolate the solid from promising wells/vials.

-

Liberate the enantiomer from the isolated salt by treatment with acid or base.

-

Determine the enantiomeric excess (ee) of the crystalline material and the mother liquor using chiral HPLC.

-

Protocol for Preparative Scale Fractional Crystallization

Once an effective resolving agent and solvent system have been identified, the process can be scaled up.

Materials:

-

Racemic compound

-

Selected chiral resolving agent

-

Optimal crystallization solvent

-

Reaction vessel with heating, cooling, and stirring capabilities

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Dissolution and Salt Formation: In the reaction vessel, dissolve the racemic compound and the chiral resolving agent (typically 0.5 to 1.0 equivalents) in the chosen solvent, heating as necessary to achieve complete dissolution.

-

Crystallization: Slowly cool the solution according to a predetermined cooling profile while stirring. Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization and improve selectivity.

-

Isolation: Once crystallization is complete, isolate the solid diastereomeric salt by filtration.

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.

-

Drying: Dry the purified diastereomeric salt in a vacuum oven.

-

Liberation of Enantiomer: Dissolve the purified salt in a suitable solvent and add an acid or base to break the salt and liberate the pure enantiomer.

-

Extraction and Purification: Extract the liberated enantiomer into an appropriate organic solvent, wash to remove any residual resolving agent, dry the organic layer, and remove the solvent to obtain the final product.

Data Presentation and Analysis

The efficiency of a diastereomeric salt resolution is quantified by the yield of the desired enantiomer and its enantiomeric excess (ee).

Quantitative Data Summary

The following tables provide examples of quantitative data that are crucial for evaluating and optimizing a resolution process.

Table 1: Common Chiral Resolving Agents and Their Applications

| Resolving Agent | Type | Common Applications (Resolution of...) |

| (+)-Tartaric Acid | Acid | Racemic amines |

| (-)-Mandelic Acid | Acid | Racemic amines |

| (1S)-(+)-10-Camphorsulfonic Acid | Acid | Racemic amines and other bases |

| (-)-O,O'-Dibenzoyl-L-tartaric acid | Acid | Racemic amines, amino acids |

| (R)-(+)-1-Phenylethylamine | Base | Racemic carboxylic acids |

| (-)-Brucine | Base | Racemic acids |

| (+)-Cinchonine | Base | Racemic acids |

Table 2: Representative Solubility Data of a Diastereomeric Salt Pair

| Solvent | Solubility of Diastereomer 1 (g/100mL) | Solubility of Diastereomer 2 (g/100mL) | Solubility Ratio (Diastereomer 2 / Diastereomer 1) |

| Methanol | 5.2 | 8.9 | 1.7 |

| Ethanol | 2.1 | 5.5 | 2.6 |

| Isopropanol | 0.8 | 3.2 | 4.0 |

| Acetone | 0.5 | 2.8 | 5.6 |

| Ethyl Acetate | 0.2 | 1.5 | 7.5 |

Note: This is illustrative data. Actual solubilities are highly dependent on the specific diastereomeric salts and temperature.

Determination of Enantiomeric Excess (ee)

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess of the resolved product.

General Chiral HPLC Protocol:

-

Sample Preparation: Prepare a dilute solution of the final product in the mobile phase.

-

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral stationary phase (CSP) column suitable for the analyte.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of solvents (e.g., hexane/isopropanol) that provides good separation of the enantiomers.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection Wavelength: A wavelength at which the analyte has strong UV absorbance.

-

-

Data Analysis:

-

Integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Visualizing the Process: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows in diastereomeric salt formation.

Caption: General experimental workflow for chiral resolution.

Caption: Logical workflow for screening resolving agents and solvents.

Conclusion

Diastereomeric salt formation remains a powerful and industrially relevant method for the resolution of racemic mixtures. A thorough understanding of the underlying principles of thermodynamics and kinetics, coupled with a systematic approach to the selection of resolving agents and solvents, is crucial for success. This guide provides a foundational framework for researchers and professionals in the field, empowering them to design and execute efficient and effective chiral resolutions. By combining theoretical knowledge with meticulous experimental practice, the art and science of diastereomeric salt formation can be mastered to yield enantiomerically pure compounds of the highest quality.

References

An In-depth Technical Guide to Di-p-Toluoyl-L-tartaric Acid (CAS 32634-66-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) is a chiral carboxylic acid derivative widely utilized as a resolving agent in the pharmaceutical and fine chemical industries. Its ability to separate enantiomers, particularly of racemic amines, through the formation of diastereomeric salts makes it an invaluable tool in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and mechanism of action of di-p-Toluoyl-L-tartaric acid.

Physicochemical Properties and Quality Specifications

This compound is a white to off-white crystalline powder.[1] Its properties are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 32634-66-5 | [1][2] |

| Molecular Formula | C₂₀H₁₈O₈ | [2][3] |

| Molecular Weight | 386.35 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 166-172 °C | [2] |

| Optical Rotation | [α]D²⁰ = -138° (c=1 in ethanol) | [3] |

| Solubility | Soluble in methanol (B129727) and ethanol; sparingly soluble in water. | [1][4] |

Table 2: Quality Specifications

| Parameter | Specification | Reference(s) |

| Purity (HPLC) | ≥ 99% | [2] |

| Water Content (Karl Fischer) | Anhydrous: ≤ 1.0%; Monohydrate: 4.5 – 5.5 % | [4] |

| Storage | Store at 0-8 °C. | [2] |

Synthesis of this compound

The most common method for the synthesis of this compound involves the esterification of L-tartaric acid with p-toluoyl chloride. An alternative approach generates the p-toluoyl chloride in situ from p-toluic acid and thionyl chloride.

Experimental Protocol: Synthesis from L-tartaric acid and p-toluenesulfonyl chloride

This protocol is adapted from a reported laboratory procedure.

Materials:

-

L-tartaric acid

-

Copper sulfate (B86663)

-

p-toluenesulfonyl chloride

-

Water

Procedure:

-

In a 1000 mL three-neck flask, suspend 150g of L-tartaric acid in 200 mL of toluene with stirring.

-

Add 1.5 g of copper sulfate to the mixture.

-

Over a period of 3 hours, add 330 g of p-toluenesulfonyl chloride dropwise.

-

Continue the reaction for 6 hours.

-

Transfer the reaction mixture to a centrifuge and filter to obtain L-p-toluoyl-L-tartaric acid anhydride (B1165640) (yield: 497.3 g).

-

In a 2000 mL three-neck flask, combine the 497.3 g of the anhydride with 497.3 g of water and 497.3 g of toluene.

-

Heat the mixture to reflux for 5 hours.

-

Cool the mixture to room temperature and filter to obtain (-)-Di-p-toluoyl-L-tartaric acid (yield: 76.7 g).

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of (-)-Di-p-Toluoyl-L-tartaric acid.

Application in Chiral Resolution

This compound is a highly effective resolving agent for racemic mixtures of amines. The principle of this resolution lies in the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.[5]

Experimental Protocol: Chiral Resolution of Racemic Methamphetamine

This protocol is adapted from a patented procedure.[5]

Materials:

-

Racemic methamphetamine

-

(-)-O,O'-di-p-toluoyl-L-tartaric acid

-

Methanol

-

2 M Sodium hydroxide (B78521) (NaOH)

-

Chloroform

Procedure:

-

Salt Formation:

-

Dissolve 3.0 g (0.02 mol) of racemic methamphetamine in 6 cm³ of methanol.

-

In a separate flask, dissolve 3.9 g (0.01 mol) of (-)-O,O'-di-p-toluoyl-L-tartaric acid in 4 cm³ of methanol.

-

Add the tartaric acid solution to the methamphetamine solution.

-

-

Crystallization:

-

Stir the reaction mixture at room temperature for 1 hour.

-

Keep the mixture at 5°C for 2 hours to facilitate crystallization.

-

-

Isolation:

-

Filter the precipitated salt and dry it.

-

-

Liberation of L-methamphetamine:

-

Dissolve the resulting salt in a mixture of 3.6 g of 2M NaOH and 20 cm³ of water.

-

Extract the aqueous solution three times with 20 cm³ portions of chloroform.

-

-

Work-up:

-

Combine the organic phases, dry them over an anhydrous drying agent (e.g., Na₂SO₄), and evaporate the solvent to yield L-methamphetamine as a colorless oil (Yield: 1.5 g).[5]

-

-

Analysis:

-

Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or by measuring the specific rotation.[5]

-

Diagram 2: Chiral Resolution Workflow

Caption: General workflow for the chiral resolution of a racemic amine.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Expected signals include those for the aromatic protons of the p-toluoyl groups, the methyl protons of the toluoyl groups, and the methine protons of the tartaric acid backbone.

¹³C NMR: Expected signals include those for the carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, the methine carbons of the tartaric acid backbone, and the methyl carbons. A representative set of ¹³C NMR chemical shifts in CDCl₃ has been reported.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (ester) | ~1725 |

| C=O stretch (carboxylic acid) | ~1700 |

| C=C stretch (aromatic) | 1600-1475 |

Full spectra are available for viewing in chemical databases such as those provided by ChemicalBook and SpectraBase.[6][7]

Mechanism of Chiral Recognition

The primary mechanism of chiral resolution by this compound is the formation of diastereomeric salts with distinct physicochemical properties, most notably different solubilities.[5] The chiral recognition is a result of the three-dimensional arrangement of the interacting molecules in the crystal lattice.

The formation of these diastereomeric salts involves a combination of intermolecular forces, including:

-

Ionic Interactions: The acidic carboxylic acid groups of the tartaric acid derivative interact with the basic amine to form a salt.

-

Hydrogen Bonding: The hydroxyl and carbonyl groups of the tartaric acid derivative can participate in hydrogen bonding with the amine and with each other.

-

π-π Stacking: The aromatic rings of the p-toluoyl groups can engage in π-π stacking interactions.

-

Steric Repulsion: The bulky p-toluoyl groups create a specific chiral environment that leads to different steric interactions with the two enantiomers of the amine.

These interactions lead to a more stable, less soluble crystal lattice for one diastereomer, allowing it to be selectively crystallized from the solution. X-ray crystallography studies of diastereomeric salts have provided insights into the specific intermolecular interactions that govern chiral recognition.

Diagram 3: Conceptual Model of Chiral Recognition

Caption: Conceptual model of chiral recognition by L-DTTA.

Conclusion

(-)-Di-p-toluoyl-L-tartaric acid is a robust and widely used chiral resolving agent. Its effectiveness stems from the formation of diastereomeric salts with significantly different solubilities, enabling efficient separation through fractional crystallization. This guide has provided key technical information, including physicochemical properties, synthesis and application protocols, and an overview of its spectroscopic characteristics and mechanism of chiral recognition, to support its use in research and development.

References

- 1. 2,3-Di-O-para-toluoyl-D-tartaric acid(32634-68-7) 13C NMR spectrum [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. nbinno.com [nbinno.com]

- 5. rsc.org [rsc.org]

- 6. Intermolecular chiral recognition probed by enantiodifferential excited-state quenching kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

An In-depth Technical Guide to the Stability and Storage of L-DTTA Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) powder. The information herein is intended to support researchers, scientists, and drug development professionals in maintaining the integrity and purity of L-DTTA for its use as a chiral resolving agent and in other applications.

Physicochemical Properties of L-DTTA

L-DTTA is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of L-DTTA

| Property | Value | Reference(s) |

| Chemical Name | (-)-O,O'-Di-p-toluoyl-L-tartaric acid | [1][2] |

| Synonyms | L-(-)-DTTA, Di-p-toluyl-L-tartaric acid | [2] |

| CAS Number | 32634-66-5 | [1] |

| Molecular Formula | C₂₀H₁₈O₈ | [1] |

| Molecular Weight | 386.35 g/mol | [1] |

| Appearance | White to yellow crystalline powder | [3][4] |

| Melting Point | 169-171 °C | [2] |

| Solubility | Sparingly soluble in water. Soluble in ethanol (B145695) and acetone. Slightly soluble in chloroform (B151607) and methanol. | [4] |

| Optical Activity | [α]20/D −138°, c = 1 in ethanol |

Recommended Storage and Handling Conditions

To ensure the long-term stability of L-DTTA powder, the following storage and handling conditions are recommended:

-

Temperature: Store in a cool, dry place.[5] Some sources recommend storage below +30°C, while for long-term storage, refrigerated temperatures are advisable.[2][4]

-

Humidity: L-DTTA is sensitive to moisture and can be hygroscopic.[5] It should be stored in a tightly closed container in a dry environment to prevent water absorption, which could lead to hydrolysis of the ester linkages.

-

Light: Protect from light. Photostability studies should be conducted to determine the extent of degradation upon light exposure.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[3][5]

-

Handling: Handle in a well-ventilated area.[5] Use appropriate personal protective equipment, including gloves and safety glasses, to avoid skin and eye irritation. Do not breathe dust.

Stability Profile of L-DTTA Powder

While specific long-term stability data for L-DTTA powder is not extensively published, a comprehensive stability testing program can be designed based on the International Council for Harmonisation (ICH) guidelines. This program should include forced degradation studies, as well as long-term and accelerated stability studies.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for establishing the stability-indicating nature of analytical methods.[6] The recommended stress conditions for L-DTTA powder are summarized in Table 2.

Table 2: Illustrative Forced Degradation Conditions for L-DTTA Powder

| Stress Condition | Proposed Experimental Conditions | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Degradation expected due to hydrolysis of the ester bonds. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours | Rapid degradation expected due to base-catalyzed hydrolysis of the ester bonds. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To be determined; potential for oxidation is considered low but should be tested. |

| Thermal Degradation | 80°C for 48 hours | Potential for degradation, depending on the melting point and intrinsic thermal stability. |

| Photostability | ICH Q1B option 2 (exposure to 1.2 million lux hours and 200 watt hours/square meter) | To be determined; necessary to assess light sensitivity. |

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies provide data to establish a re-test period or shelf life for the substance.[7] Table 3 outlines the conditions for these studies as per ICH guidelines.

Table 3: Long-Term and Accelerated Stability Study Conditions for L-DTTA Powder

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible stability data.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate L-DTTA from its degradation products and to quantify any decrease in its purity over time.[8][9]

Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 238 nm.

-

Injection Volume: 10 µL.

-